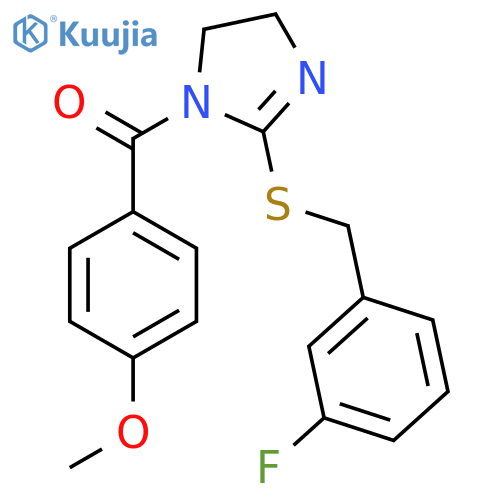Cas no 851864-89-6 (2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

851864-89-6 structure
商品名:2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
- 851864-89-6
- AKOS024588556
- 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
- [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone
- F0630-0293
- (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
-
- インチ: 1S/C18H17FN2O2S/c1-23-16-7-5-14(6-8-16)17(22)21-10-9-20-18(21)24-12-13-3-2-4-15(19)11-13/h2-8,11H,9-10,12H2,1H3
- InChIKey: MYHNYEMRZMRVFU-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=C(C=1)F)C1=NCCN1C(C1C=CC(=CC=1)OC)=O
計算された属性
- せいみつぶんしりょう: 344.09947712g/mol
- どういたいしつりょう: 344.09947712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 67.2Ų
2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-0293-20mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-40mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-5mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-2μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-20μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-4mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-15mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-10μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-100mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0630-0293-25mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole |
851864-89-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
851864-89-6 (2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole) 関連製品
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
